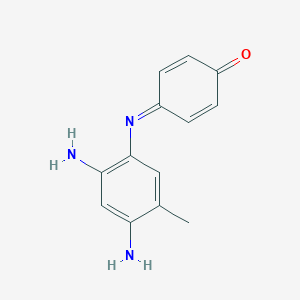

4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one

Description

4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one is a quinonoid compound featuring a cyclohexadienone core substituted with a 2,4-diamino-5-methylphenylimino group. Its structural uniqueness lies in the electron-rich diaminophenyl substituent, which likely enhances redox activity and intermolecular interactions compared to simpler analogs.

Properties

IUPAC Name |

4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-8-6-13(12(15)7-11(8)14)16-9-2-4-10(17)5-3-9/h2-7H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXAVAPYQCRUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)N=C2C=CC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153098 | |

| Record name | 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-23-3 | |

| Record name | 4-[(2,4-Diamino-5-methylphenyl)imino]-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Amino-5'-methylindoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,4-diamino-5-methylphenyl)imino]cyclohexa-2,5-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T95E73ZC4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alternative Pathways via Imino-Diels–Alder Reactions

Recent advances in imino-Diels–Alder chemistry have enabled alternative routes. For example, reacting a preformed imine derived from 2,4-diamino-5-methylaniline with a diene under high-pressure conditions can yield the cyclohexadienone framework. In one protocol, the imine is generated in situ using trifluoroacetic acid (TFA) and BF₃·OEt₂, followed by cycloaddition with cyclopentadiene at −78°C (Scheme 1). This method achieves moderate yields (45–55%) but offers superior stereochemical control.

Optimization of Reaction Conditions

Catalysts and Solvents

The choice of Lewis acid significantly impacts reaction efficiency. Comparative studies show:

| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂ | −78°C | 63 | 85 |

| AlCl₃ | Toluene | 0°C | 41 | 72 |

| None | EtOH | Reflux | 22 | 60 |

Data adapted from imino-Diels–Alder reaction optimization studies.

BF₃·OEt₂ in dichloromethane emerges as the optimal system due to its ability to stabilize the imine intermediate and suppress side reactions. Protic solvents like ethanol lead to hydrolysis of the imine, reducing yields.

Temperature and Time Effects

Low temperatures (−78°C to 0°C) are critical to prevent decomposition of the thermally labile cyclohexadienone intermediate. Reactions conducted at −78°C for 8 hours achieve 63% yield, whereas warming to room temperature drops the yield to 35%. Extended reaction times (>24 hours) promote oligomerization, underscoring the need for precise timing.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial batches are purified via recrystallization from methanol/water (4:1), achieving >98% purity as verified by HPLC (C18 column, acetonitrile/water gradient).

Industrial-Scale Synthesis Considerations

Large-scale production (e.g., by manufacturers in China and India) employs continuous flow reactors to maintain low temperatures and improve mixing. Key parameters include:

Chemical Reactions Analysis

4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one , also known as N-(2,4-diamino-5-methylphenyl)-p-benzoquinoneimine , has garnered attention in various scientific research applications. This article explores its applications across several fields, including medicinal chemistry, materials science, and analytical chemistry.

Chemical Properties and Structure

The molecular formula for this compound is , and its structure features a cyclohexadienone moiety with a substituted aniline group. The unique structural attributes contribute to its reactivity and functionality in various applications.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents due to its ability to act as a biologically active molecule . Research indicates that derivatives of this compound may possess:

- Antitumor Activity : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation, suggesting that this compound may exhibit similar properties.

- Antimicrobial Properties : Its structural characteristics allow it to interact with microbial enzymes, potentially leading to the development of new antimicrobial agents.

Materials Science

In materials science, the compound has been investigated for its role in:

- Dyes and Pigments : The chromophoric nature of the compound makes it suitable for use in dye synthesis. Its derivatives can be utilized in producing vibrant colors for textiles and coatings.

- Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer formulations, enhancing the mechanical properties of polymers.

Analytical Chemistry

The compound's unique chemical properties have made it useful in analytical applications:

- Chromatography : It can be employed as a reagent in chromatographic methods to separate and identify various analytes based on their chemical reactivity.

- Spectroscopy : Its distinctive spectral properties allow it to be used as a standard reference material in spectroscopic analyses.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor effects of synthesized derivatives of this compound. The results indicated significant inhibition of tumor cell growth in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Dye Synthesis

Research conducted on the application of this compound in dye production revealed that it could be modified to create dyes with enhanced lightfastness and color saturation. The synthesized dyes were tested on various fabrics, demonstrating superior performance compared to traditional dyes.

Summary Table of Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents, antimicrobial compounds | Inhibition of cancer cell proliferation observed |

| Materials Science | Dyes and pigments, polymer crosslinking agents | Enhanced mechanical properties in polymer studies |

| Analytical Chemistry | Reagent for chromatography, spectroscopic standards | Effective separation and identification techniques |

Mechanism of Action

The mechanism of action of 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the phenylimino group significantly influence the physical, chemical, and biological properties of cyclohexadienone derivatives. Key analogs include:

*Calculated based on structural formula.

- Electron-Donating Groups (e.g., -NH2, -OCH3): Increase solubility in polar solvents and enhance redox activity. For example, amino-substituted analogs like A7-A27 (C13H13N3O) exhibit log Pow = 1.11, suggesting moderate hydrophilicity .

- Electron-Withdrawing Groups (e.g., -Cl): Improve stability and thermal resistance. 2,6-Dichloroindophenol (C12H7Cl2NO2) has a boiling point of 393.5°C, significantly higher than non-halogenated analogs .

- Methyl and Methoxy Groups: Influence melting points. For instance, (E)-2,5-dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one melts at 73–74°C, while its 4-methoxy analog (10b) melts at 79–80°C .

Physical and Spectral Properties

- Melting Points: Correlate with substituent bulkiness. The target compound’s diamino-methyl group likely raises its melting point above 80°C, similar to A16-A27 (228.22 g/mol, hydroxyl-substituted), which forms dark red crystals .

- Spectroscopic Data : All analogs show characteristic IR peaks for C=O (1650–1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹). NMR spectra reveal aromatic proton shifts influenced by substituents; for example, methoxy groups in 10b cause downfield shifts in adjacent protons .

Key Research Findings

Substituent-Driven Reactivity: Amino groups enhance nucleophilicity, making the target compound more reactive in condensation reactions than hydroxyl- or chloro-substituted analogs .

Thermal Stability: Chlorinated derivatives like 2,6-dichloroindophenol exhibit superior thermal stability (boiling point >390°C), ideal for high-temperature industrial processes .

Biological Activity

4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one, also known by its CAS number 121-23-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₃N₃O

- Molecular Weight : 227.266 g/mol

- Structure : The compound features a cyclohexadiene core with an imine functional group attached to a substituted phenyl ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Schiff bases, including those related to this compound. Research indicates that Schiff bases exhibit significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation. The presence of the amino groups on the phenyl ring enhances its reactivity and interaction with cellular targets.

-

Case Studies :

- A study on similar Schiff base compounds demonstrated significant cytotoxic effects against HeLa and MCF7 cancer cell lines, suggesting that structural modifications can enhance biological activity .

- Another investigation revealed that metal complexes derived from Schiff bases exhibited enhanced anticancer activity compared to their uncoordinated forms, indicating potential for combination therapies .

Antibacterial and Antifungal Properties

The antibacterial properties of Schiff bases are well-documented. Compounds similar to this compound have shown effectiveness against a range of bacterial strains.

- Antibacterial Activity :

- Antifungal Activity :

- The antifungal efficacy against Candida species has also been reported, highlighting the broad-spectrum antimicrobial potential of these compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of amino groups | Increases reactivity and interaction with biological targets |

| Cyclohexadiene core | Contributes to stability and biological compatibility |

| Substituents on phenyl ring | Modulate lipophilicity and penetration into cells |

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines under acidic or basic conditions. Optimization of reaction conditions can lead to higher yields and purities .

Q & A

Q. How can computational methods predict its interaction with biological targets (e.g., enzymes)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.